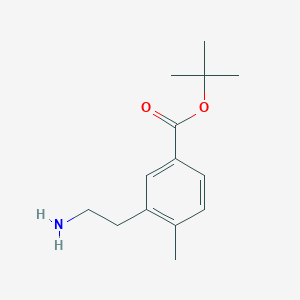
1-(4-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic compound with a distinctive structure that holds significant potential in various fields of scientific research, from chemistry to medicine. With its unique combination of functional groups, it offers a broad range of chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone typically involves multi-step organic reactions starting from simpler precursors. Key steps may include the formation of thiazole and pyrrole rings, followed by their functionalization. Reaction conditions often require carefully controlled temperatures, pressures, and the presence of catalysts to ensure optimal yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound would rely on large-scale reactors and standardized procedures to maintain consistency and efficiency. This might involve continuous flow techniques and automated monitoring systems to control reaction parameters tightly.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products depending on the specific conditions and reagents used.
Reduction: It can also be reduced under suitable conditions, affecting different parts of the molecule.
Substitution: This compound exhibits susceptibility to nucleophilic and electrophilic substitution reactions, facilitated by its multiple functional groups.
Common Reagents and Conditions
Typical reagents include strong acids or bases, oxidizing agents (like KMnO₄ or CrO₃), and reducing agents (such as LiAlH₄ or NaBH₄). Solvents play a crucial role in these reactions, often requiring polar aprotic solvents like DMSO or DMF.
Major Products
The primary products depend on the reaction type: oxidized derivatives, reduced versions, or substituted analogs with variations in the functional groups attached to the core structure.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex molecules and can be used in mechanistic studies to understand reaction pathways.
Biology: The compound is used in bioconjugation techniques, where it helps link biological molecules, aiding in drug delivery and imaging studies.
Medicine: Its derivatives may exhibit potential therapeutic properties, contributing to the development of new pharmaceuticals.
Industry: It finds applications in materials science for creating polymers or other advanced materials with specific properties.
Mécanisme D'action
1-(4-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone exerts its effects by interacting with specific molecular targets within biological systems. Its functional groups allow it to bind selectively to proteins, enzymes, or receptors, modulating their activity. The exact pathways depend on the specific application, but it typically involves alterations in signaling cascades or metabolic processes.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, such as those with different substituents on the thiazole or pyrrole rings, 1-(4-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone stands out due to its unique combination of functional groups. This provides a distinctive profile in terms of reactivity and biological activity.
Similar Compounds
1-(4-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)phenyl)methanone
1-(4-(4-(4-ethyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone
1-(4-(4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)morpholin-1-yl)phenyl)ethanone
That’s the scoop on this compound. Intrigued by anything specific?
Propriétés
IUPAC Name |
1-[4-[4-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-15-19(28-21(22-15)25-9-3-4-10-25)20(27)24-13-11-23(12-14-24)18-7-5-17(6-8-18)16(2)26/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIMOAMNSZVZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}acetic acid](/img/structure/B2677258.png)
![3-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2677259.png)



![N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2677265.png)
![2-[(4-Fluorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2677267.png)
![2-(2-chloro-6-fluorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2677270.png)

![N-(sec-butyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2677273.png)
![2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2677274.png)
![5-Bromo-2-(difluoromethyl)thieno[3,2-b]thiophene](/img/structure/B2677275.png)
![1-[(1-Methylpiperidin-4-yl)oxy]isoquinoline](/img/structure/B2677276.png)
